molecular formula C23H20N2OS2 B2426958 N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide CAS No. 393837-33-7

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide

Cat. No. B2426958
CAS RN: 393837-33-7
M. Wt: 404.55
InChI Key: RHVMYBQTLBGVRR-UHFFFAOYSA-N
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Description

“N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide” is a compound that has been synthesized as part of a series of multi-target-directed ligands (MTDLs) . These compounds have been developed with the aim of creating effective therapeutic agents for various diseases.


Synthesis Analysis

The synthesis of this compound involves a fusion technique. The process involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide” consists of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. This structure is further substituted with a phenylthio propanamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include coupling reactions and substitution reactions. The specific details of these reactions, including the reaction conditions and the reagents used, are not provided in the available sources .

Scientific Research Applications

Anthelmintic Activity

  • Application : N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide has demonstrated anthelmintic activity. In vivo studies using Trichinella spiralis-infected mice revealed that a dose of 250 mg/kg reduced T. spiralis abundance in the digestive tract by 49%. The compound exhibited relatively low acute toxicity (categorized as chemical category 5), with an LD50 greater than 2000 mg/kg body weight. Molecular docking analysis suggested that T. spiralis tubulin beta chain and glutamate-gated channels might not be the main targets of this compound .

Antimicrobial Properties

Potential Drug Development

Metabolomics Research

properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS2/c1-16-7-12-20-21(15-16)28-23(25-20)17-8-10-18(11-9-17)24-22(26)13-14-27-19-5-3-2-4-6-19/h2-12,15H,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVMYBQTLBGVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide

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